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Compound of Interest

Compound Name: Dolutegravir Sodium

Cat. No.: B607764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of

Dolutegravir Sodium, an essential antiretroviral medication for the treatment of HIV-1

infection. The following sections present a comprehensive overview of experimental data,

detailed methodologies, and visual representations of study workflows to support research and

development in this area.

Comparative Bioequivalence Data
The bioequivalence of various Dolutegravir Sodium formulations has been established

through rigorous clinical trials. These studies are crucial for the approval of generic versions

and the development of new fixed-dose combinations (FDCs) that can simplify treatment

regimens and improve patient adherence. The primary pharmacokinetic (PK) parameters used

to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and

the maximum plasma concentration (Cmax). For two formulations to be considered

bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means

(Test/Reference) of these parameters must fall within the range of 80.00% to 125.00%.[1][2][3]

Fixed-Dose Combination Tablets vs. Co-administration
of Individual Components
Several studies have demonstrated the bioequivalence of FDC tablets containing dolutegravir

with the co-administration of the individual drug components. This is a critical step in the
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development of simplified single-tablet regimens.

Table 1: Bioequivalence of Dolutegravir/Rilpivirine FDC vs. Separate Tablets[3][4]

Pharmacokinetic
Parameter

Test Formulation
(FDC)

Reference
Formulation
(Separate Tablets)

Geometric Mean
Ratio (90% CI)

Dolutegravir

AUC0-∞ (hng/mL) 63,600 61,300 1.038 (1.011, 1.066)

Cmax (ng/mL) 3,670 3,600 1.022 (0.978, 1.068)

Rilpivirine

AUC0-∞ (hng/mL) 3,250 2,930 1.108 (1.046, 1.175)

Cmax (ng/mL) 93.3 83.0 1.124 (1.047, 1.207)

The study concluded that the dolutegravir-rilpivirine fixed-dose combination tablet is

bioequivalent to the combination of separate tablets.[4]

Table 2: Bioequivalence of Dolutegravir/Lamivudine FDC (Formulation AK) vs. Separate

Tablets[5]

Pharmacokinetic
Parameter

Test Formulation
(FDC)

Reference
Formulation
(Separate Tablets)

Geometric Mean
Ratio (90% CI)

Dolutegravir

AUC0-∞ - - 1.02 (0.97, 1.07)

Cmax - - 1.05 (0.98, 1.12)

Lamivudine

AUC0-∞ - - 1.02 (0.98, 1.06)

Cmax - - 1.32 (1.23, 1.41)
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Formulation AK met the bioequivalence standards for dolutegravir and for the AUC of

lamivudine; however, the Cmax for lamivudine was higher than the reference.[5] Another

experimental formulation, AH, showed significantly higher dolutegravir exposure and did not

meet bioequivalence criteria.[5]

Table 3: Bioequivalence of Dolutegravir/Emtricitabine/Tenofovir Alafenamide FDC vs.

Reference Formulation[1]

Pharmacokinetic Parameter Geometric Mean Ratio (90% CI)

Dolutegravir

AUC0-inf 100.01 (92.84-107.73)

Cmax 108.11 (99.44-117.53)

Emtricitabine

AUC0-inf 104.28 (100.58-108.11)

Cmax 107.42 (94.06-122.68)

Tenofovir Alafenamide

AUC0-inf 87.02 (75.16-100.74)

Cmax 95.83 (64.00-143.50)

This study concluded that the fixed-dose combination was bioequivalent to the reference

formulation for dolutegravir and emtricitabine under fed conditions.[1]

Generic vs. Innovator Dolutegravir Formulations
The bioequivalence of generic dolutegravir tablets to the innovator product, Tivicay®, is

essential for increasing access to affordable HIV treatment.

Table 4: Bioequivalence of a Generic 50 mg Dolutegravir Tablet vs. Tivicay® 50 mg Tablet[6]
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Pharmacokinetic Parameter Geometric Mean Ratio (90% CI)

AUC Within 80-125%

Cmax Within 80-125%

The study demonstrated that the generic Dolutegravir 50 mg tablet is bioequivalent to the

reference Tivicay® 50 mg tablet in terms of both the rate and extent of absorption.[6] A

retrospective analysis of numerous bioequivalence studies by the FDA found that the average

difference in AUC and Cmax between generic and innovator products was 3.56% and 4.35%,

respectively.[7][8]

Pediatric Formulations
Developing age-appropriate formulations is critical for treating children with HIV. Studies have

compared novel liquid and dispersible tablet formulations to ensure comparable bioavailability.

Table 5: Bioavailability of Neonatal Liquid Dolutegravir Formulations vs. Pediatric Dispersible

Tablets[9]

Formulation
Comparison to Dispersible Tablet
(Geometric Mean Ratio, 90% CI)

Prototype A (2 x 5 mg/mL in miglyol)
Bioequivalent for AUC(0-infinity), Cmax, and

AUC(0-t).

Prototype B (5 x 2 mg/mL in glycerol)

Bioequivalent for AUC(0-infinity) and AUC(0-t).

Cmax was marginally higher (1.22, 1.13 to

1.33).

The study concluded that no dose adjustment would be necessary for these neonatal liquid

formulations when administered to newborns.[9] It is important to note that the dispersible

tablet is not bioequivalent to the conventional film-coated tablet.[10][11]

Experimental Protocols
The following section outlines a typical experimental protocol for a bioequivalence study of

Dolutegravir Sodium formulations, synthesized from multiple sources.
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Study Design
Bioequivalence studies for dolutegravir are typically conducted as open-label, randomized,

single-dose, two-period, two-sequence crossover trials.[4][6] A crossover design is

recommended, where each subject receives both the test and reference formulations in a

randomized order, separated by a washout period.[10][12] This design minimizes inter-subject

variability.

Subject Population
The studies are generally conducted in healthy adult volunteers.[6][10][13] The number of

subjects is determined by statistical power calculations to ensure the ability to detect significant

differences if they exist.[4]

Dosing and Administration
A single oral dose of the test and reference formulations is administered to subjects.[4][6] For

studies on conventional-release tablets, a 50 mg dose is typically used.[10] The studies can be

conducted under either fasting or fed conditions.[10][13] Given that food can increase the

absorption of dolutegravir, some studies are conducted after a moderate-fat or high-fat meal to

assess food effects.[4][5][12]

Washout Period
A sufficient washout period between the two treatment periods is crucial to prevent any

carryover effects from the first dose. For dolutegravir, which has a half-life of approximately 14

hours in healthy volunteers, a washout period of at least seven days is considered adequate.

[10][12]

Blood Sampling
Serial blood samples are collected from each subject at predetermined time points before and

after drug administration.[4] Sampling is typically more intensive during the initial hours after

dosing to accurately characterize the Cmax.[10][13] Samples are usually collected for up to 72

hours post-dose to adequately capture the elimination phase and calculate the AUC.[10][13]

Bioanalytical Method
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Plasma concentrations of dolutegravir are determined using a validated bioanalytical method,

typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][14] This method

offers high sensitivity and specificity for quantifying the parent drug in plasma samples.

Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters, AUC and Cmax, are calculated from the plasma

concentration-time data for each subject.[3][12] These parameters are then log-transformed

and analyzed using an Analysis of Variance (ANOVA) model. The geometric mean ratios of the

test to reference formulation for AUC and Cmax are calculated, along with their 90%

confidence intervals.[1] Bioequivalence is concluded if the 90% CIs for these ratios fall within

the predefined range of 80.00% to 125.00%.[1][4]

Visualizations
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for

Dolutegravir Sodium formulations.
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Caption: Workflow of a typical two-way crossover bioequivalence study.
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Logical Relationship for Bioequivalence Assessment
The following diagram outlines the logical steps involved in determining bioequivalence

between a test and a reference formulation.

Start: Compare Test and Reference Formulations
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Caption: Decision-making process for establishing bioequivalence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Scientia Ricerca Open Access | Scientific Publications | International Journals
[scientiaricerca.com]

2. ema.europa.eu [ema.europa.eu]

3. Summary of Bioequivalence of Dolutegravir Plus Rilpivirine Co-Formulation Versus
Individual Formulations - Clinical Review Report: Dolutegravir/Rilpivirine (Juluca) - NCBI
Bookshelf [ncbi.nlm.nih.gov]

4. journals.asm.org [journals.asm.org]

5. Bioequivalence and Food Effect Assessment of 2 Fixed‐Dose Combination Formulations
of Dolutegravir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

6. extranet.who.int [extranet.who.int]

7. FDA compared generic and innovator drugs based on 12 years of bioequivalence data
[gabionline.net]

8. Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data
from the United States Food and Drug Administration [natap.org]

9. Neonatal Liquid Dolutegravir Comparable to Pediatric Dispersible Tablets [natap.org]

10. extranet.who.int [extranet.who.int]

11. extranet.who.int [extranet.who.int]

12. Summary of Pivotal Bioequivalence Study - Clinical Review Report:
Dolutegravir/Lamivudine (Dovato) - NCBI Bookshelf [ncbi.nlm.nih.gov]

13. extranet.who.int [extranet.who.int]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of
Dolutegravir Sodium Formulations]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b607764?utm_src=pdf-custom-synthesis
https://scientiaricerca.com/srcops/SRCOPS-02-00055.php
https://scientiaricerca.com/srcops/SRCOPS-02-00055.php
https://www.ema.europa.eu/en/documents/scientific-guideline/dolutegravir-film-coated-tablets-10-mg-25-mg-and-50-mg-product-specific-bioequivalence-guidance-first-version_en.pdf
https://www.ncbi.nlm.nih.gov/books/NBK536121/
https://www.ncbi.nlm.nih.gov/books/NBK536121/
https://www.ncbi.nlm.nih.gov/books/NBK536121/
https://journals.asm.org/doi/10.1128/aac.00748-18
https://pmc.ncbi.nlm.nih.gov/articles/PMC7028125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7028125/
https://extranet.who.int/prequal/sites/default/files/whopar_files/HA731part6v2.pdf
https://gabionline.net/generics/general/FDA-compared-generic-and-innovator-drugs-based-on-12-years-of-bioequivalence-data
https://gabionline.net/generics/general/FDA-compared-generic-and-innovator-drugs-based-on-12-years-of-bioequivalence-data
https://www.natap.org/2016/HIV/092816_04.htm
https://www.natap.org/2016/HIV/092816_04.htm
https://www.natap.org/2020/Pharm/Pharm_15.htm
https://extranet.who.int/prequal/sites/default/files/document_files/BE_Dolutegravir_12May2022.pdf
https://extranet.who.int/prequal/sites/default/files/document_files/BE_Dolutegravir_Oct2025.pdf
https://www.ncbi.nlm.nih.gov/books/NBK551943/?report=reader
https://www.ncbi.nlm.nih.gov/books/NBK551943/?report=reader
https://extranet.who.int/prequal/sites/default/files/document_files/BE_lamivudine_dolutegravir_July2025__0.pdf
https://www.researchgate.net/publication/274197002_Population_pharmacokinetics_of_dolutegravir_in_HIV-infected_treatment-naive_patients
https://www.benchchem.com/product/b607764#bioequivalence-studies-of-different-dolutegravir-sodium-formulations
https://www.benchchem.com/product/b607764#bioequivalence-studies-of-different-dolutegravir-sodium-formulations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b607764#bioequivalence-studies-of-different-
dolutegravir-sodium-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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